molecular formula C13H18ClNO2 B8013335 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride

2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride

Cat. No.: B8013335
M. Wt: 255.74 g/mol
InChI Key: FNOBOFAOAPCDCL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(4-piperidin-4-ylphenyl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c15-13(16)9-10-1-3-11(4-2-10)12-5-7-14-8-6-12;/h1-4,12,14H,5-9H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOBOFAOAPCDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

1.1 PROTAC Development

One of the primary applications of 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade specific proteins within cells. The compound serves as a semi-flexible linker that connects a ligand for the target protein and an E3 ligase ligand, facilitating targeted protein degradation. This application is particularly promising for treating diseases like cancer, where unwanted proteins contribute to disease progression .

1.2 Anticancer Research

Recent studies have highlighted the potential of piperidine derivatives, including 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride, in enhancing the efficacy of anticancer therapies. For instance, research indicates that compounds with piperidine structures can sensitize tumor cells to Akt inhibitors, which are used in cancer therapies. This sensitization occurs with minimal cytotoxicity to non-cancerous cells, making these compounds valuable in developing combination therapies for breast cancer .

2.1 Antinociceptive Effects

The compound has been investigated for its antinociceptive properties, particularly in spinal administration contexts. Studies have shown that bifunctional ligands incorporating piperidine structures can exhibit significant pain-relieving effects by acting on multiple opioid receptors. This dual action enhances their therapeutic potential in managing chronic pain conditions .

2.2 Antimicrobial and Anti-inflammatory Activities

Piperidine derivatives are recognized for their broad biological activities, including antimicrobial and anti-inflammatory effects. The presence of the piperidine ring in various compounds has been linked to significant antimicrobial activity against a range of pathogens and anti-inflammatory effects that could be beneficial in treating inflammatory diseases .

Data Tables

Compound NameMechanism of ActionTarget DiseaseReference
2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloridePROTAC linker for targeted degradationCancer
Piperidine derivativesSensitization to Akt inhibitorsBreast Cancer
Bifunctional NOP/MOP ligandsDual receptor actionChronic Pain

Case Studies

Case Study 1: Enhancing Anticancer Therapy

In a study published in the European Journal of Medicinal Chemistry, researchers evaluated the impact of piperidine derivatives on breast cancer cell lines (MDA-MB468, MDA-MB231, MCF7). The results indicated that combining these compounds with Akt inhibitors significantly increased cancer cell death while sparing normal cells from toxicity .

Case Study 2: Pain Management Innovations

Another study focused on spinally administered bifunctional ligands containing piperidine structures demonstrated notable antinociceptive effects in animal models. The findings suggest that these compounds could lead to new treatments for chronic pain without the side effects associated with traditional opioids .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Bulky groups (e.g., t-Boc in 9c) reduce synthetic yields due to steric hindrance .
  • Ester vs. Acid : Methyl ester derivatives (e.g., ) exhibit higher lipophilicity but require hydrolysis for activation, unlike the target compound’s ready-to-use carboxylic acid .
Table 2: Comparative Properties
Property Target Compound 9b (4-Cyanophenyl) 9c (t-Boc) Cetirizine
Molecular Weight 255.74 260.29 335.38 461.81
Solubility Moderate (carboxylic acid) Low (cyano group) Low (t-Boc hydrophobicity) High (polar ethoxy chain)
Biological Role PROTAC linker sEH inhibitor* sEH inhibitor* H₁ antagonist
Key Application Protein degradation Anti-inflammatory Anti-inflammatory Allergy relief

*sEH = Soluble epoxide hydrolase .

Key Insights :

  • Bioactivity : Compounds 9a–9d () inhibit sEH, a target in cardiovascular and inflammatory diseases, whereas the PROTAC linker’s function is mechanistically distinct .
  • Solubility : The target compound’s carboxylic acid improves aqueous solubility over ester or hydrophobic derivatives (e.g., 9c), critical for in vivo efficacy .

Biological Activity

2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by a piperidine ring attached to a phenyl group and an acetic acid moiety. Its synthesis typically involves multi-step organic reactions, including oxidation and substitution processes. The structural features of this compound allow it to interact with various biological targets, making it a candidate for therapeutic development.

Biological Activities

1. Neurological Implications

Research indicates that 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride may influence neurological pathways. It has been studied as a semi-flexible linker in the design of proteolysis-targeting chimeras (PROTACs), which are tools for targeted protein degradation. This mechanism suggests potential applications in neurodegenerative diseases by modulating protein interactions within cells.

2. Enzyme Inhibition

The compound exhibits significant enzyme inhibitory activity, particularly against acetylcholinesterase (AChE). A study highlighted that related piperidine derivatives showed improved inhibition of AChE compared to butyrylcholinesterase (BuChE), with some compounds achieving IC50 values as low as 3.3 µM . This positions 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride as a potential lead in developing treatments for conditions like Alzheimer's disease.

3. Anti-inflammatory Properties

Inhibition of soluble epoxide hydrolase (sEH) has been associated with anti-inflammatory effects. Compounds similar to 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride have demonstrated the ability to reduce pain and inflammation through this mechanism .

Case Study 1: PROTAC Development

A study explored the use of 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride in developing PROTACs aimed at targeted degradation of specific proteins implicated in cancer. The results indicated that the compound effectively modulated cellular pathways, enhancing the degradation of oncogenic proteins while sparing non-target proteins, thus reducing side effects associated with traditional therapies.

Case Study 2: AChE Inhibition

In a comparative study involving various piperidine derivatives, 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride was shown to possess notable AChE inhibitory activity. The compound's structure allowed it to interact favorably with both the peripheral anionic site (PAS) and catalytic anionic site (CAS) of AChE, which is crucial for its role in cognitive enhancement and neuroprotection .

Comparative Analysis

The following table summarizes the biological activities and key findings related to 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride compared to other piperidine derivatives:

Compound Activity IC50 Value Mechanism
2-(4-(Piperidin-4-yl)phenyl)acetic acid HClAChE Inhibition~3.3 µMCompetitive inhibition at PAS and CAS
Compound X1AnticancerVaries by cell lineInduces apoptosis via mitochondrial pathways
Compound 4cAChE Inhibition3.3 µMSimilar mechanism as above

Future Directions

Given its promising biological activity, further research is warranted to explore the full therapeutic potential of 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride. Future studies should focus on:

  • In Vivo Efficacy: Assessing the pharmacokinetics and bioavailability in animal models.
  • Mechanistic Studies: Elucidating detailed mechanisms of action at the molecular level.
  • Clinical Trials: Evaluating safety and efficacy in human subjects for neurological disorders.

Q & A

Q. What analytical techniques resolve discrepancies in crystallographic vs. spectroscopic data?

  • Methodological Answer :
  • SC-XRD vs. PXRD : Single-crystal X-ray diffraction provides atomic-resolution data, while powder XRD assesses bulk crystallinity.
  • Solid-state NMR : Cross-validates hydrogen bonding networks observed in SC-XRD .

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